![molecular formula C8H8N4O3 B3359388 6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione CAS No. 85168-09-8](/img/structure/B3359388.png)
6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione
Overview
Description
6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyridazines This compound is characterized by its unique fused ring structure, which includes both pyrimidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the heating of 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione N(2)-oxide with piperidine or morpholine, resulting in moderate yields of the desired product . Another approach includes the reaction of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with alkylamines in butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione undergoes various chemical reactions, including nucleophilic substitution, oxidative amination, and condensation reactions. For instance, the reaction with alkylamines in the presence of an oxidant leads to the formation of 3-amino derivatives and corresponding desoxy products .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines and conditions involving heating in butanol.
Oxidative Amination: Reagents like primary alkylamines and potassium amide in liquid ammonia.
Condensation Reactions: Involving the use of oxidants like [Ag(C5H5N)2MnO4] to produce polycyclic compounds.
Major Products Formed
Scientific Research Applications
6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione has several applications in scientific research:
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione involves its interaction with nucleophiles and oxidants. The molecular targets include various functional groups within the compound, leading to the formation of new bonds and the generation of derivatives. The pathways involved typically include nucleophilic substitution and oxidative amination .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione .
- 6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione N(2)-oxide .
Uniqueness
6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione stands out due to its ability to undergo a variety of chemical reactions, leading to the formation of diverse derivatives
Properties
IUPAC Name |
6,8-dimethyl-2H-pyrimido[4,5-c]pyridazine-3,5,7-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-11-6-4(3-5(13)9-10-6)7(14)12(2)8(11)15/h3H,1-2H3,(H,9,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCGXSNKSCGFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NNC(=O)C=C2C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647316 | |
Record name | 6,8-Dimethyl-2,8-dihydropyrimido[4,5-c]pyridazine-3,5,7(6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85168-09-8 | |
Record name | 6,8-Dimethyl-2,8-dihydropyrimido[4,5-c]pyridazine-3,5,7(6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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